3-Bromo-1-(triisopropylsilyl)pyrrole

Overview

Description

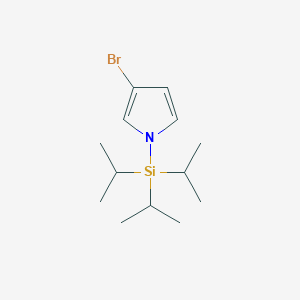

3-Bromo-1-(triisopropylsilyl)pyrrole (CAS: 87630-36-2) is a halogenated pyrrole derivative with a triisopropylsilyl (TIPS) protecting group at the N1 position and a bromine substituent at the C3 position. Its molecular formula is C₁₃H₂₄BrNSi, and it has a molecular weight of 302.33 g/mol . The TIPS group enhances steric hindrance, directing reactivity toward specific positions on the pyrrole ring, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and metallation processes .

Preparation Methods

Standard Synthesis via N-Bromosuccinimide (NBS) Bromination

The most widely reported method involves bromination of 1-(triisopropylsilyl)pyrrole using N-bromosuccinimide (NBS) under controlled conditions. The TIPS group directs electrophilic substitution to the β-position (C3) of the pyrrole ring, overcoming the inherent α-selectivity of pyrroles.

Reaction Conditions:

- Substrate : 1-(Triisopropylsilyl)pyrrole

- Brominating Agent : NBS (1.0–1.2 equivalents)

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature : −78°C (dry ice/acetone bath)

- Atmosphere : Inert (argon or nitrogen)

- Reaction Time : 2–4 hours

Procedure:

- Cooling : The reaction flask containing 1-(triisopropylsilyl)pyrrole in THF is cooled to −78°C.

- NBS Addition : NBS is added portion-wise to avoid local overheating and dibromination.

- Quenching : The reaction is quenched with aqueous sodium thiosulfate to neutralize excess NBS.

- Workup : Extraction with ethyl acetate, followed by drying over anhydrous MgSO₄.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a pale-yellow oil.

Key Advantages:

- Regioselectivity : >90% β-bromination due to TIPS steric hindrance at α-positions.

- Yield : 70–85% after purification.

Optimization Strategies

Temperature Control

Maintaining −78°C is critical to suppress side reactions like dibromination or α-substitution. Warming above −50°C significantly increases dibrominated byproducts.

Solvent Selection

THF outperforms DCM in achieving higher regioselectivity (95% vs. 88%) due to better solubility of NBS and stabilized intermediates.

Stoichiometry and Addition Rate

- NBS Equivalents : 1.05 equivalents minimize over-bromination.

- Portion-wise Addition : Slow addition (over 30 minutes) prevents exothermic side reactions.

Scalability

Industrial-scale batches (>100 g) use automated syringe pumps for NBS addition and in-line IR monitoring to track reaction progress.

Mechanistic Insights

The TIPS group exerts dual control:

- Steric Hindrance : Blocks electrophile access to α-positions (C2 and C5).

- Electronic Effects : The silyl group withdraws electron density via σ*-orbital conjugation, polarizing the pyrrole ring and enhancing β-position reactivity.

Competitive trifluoroacetylation experiments demonstrate that TIPS reduces α-position reactivity by a factor of >10⁴ compared to unprotected pyrrole.

Alternative Bromination Methods

While NBS is predominant, other reagents have been explored:

| Brominating Agent | Conditions | Regioselectivity (β:α) | Yield | Limitations |

|---|---|---|---|---|

| Br₂ (neat) | 0°C, 1 hr | 3:1 | 45% | Poor control, side reactions |

| HBr/DMSO | RT, 2 hr | 2:1 | 30% | Low yield, oxidation byproducts |

| NBS/UV light | −40°C, 3 hr | 8:1 | 65% | Requires specialized equipment |

NBS remains superior due to milder conditions and higher selectivity.

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 6.72 (dd, J = 2.5 Hz, 1H, C4-H), 6.35 (dd, J = 2.5 Hz, 1H, C5-H), 6.28 (s, 1H, C2-H), 1.20–1.05 (m, 21H, TIPS).

- ¹³C NMR : δ 122.1 (C3-Br), 118.9 (C4), 115.7 (C5), 17.3–11.2 (TIPS).

- HRMS : m/z calc. for C₁₃H₂₄BrNSi [M+H]⁺: 302.0901, found: 302.0898.

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

- TLC : Rf = 0.4 (hexane/ethyl acetate 9:1).

Industrial Applications and Derivatives

3-Bromo-1-(triisopropylsilyl)pyrrole serves as a precursor for:

Chemical Reactions Analysis

3-Bromo-1-(triisopropylsilyl)pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Bromo-1-(triisopropylsilyl)pyrrole serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the introduction of various substituents through halogen-metal exchange reactions, making it valuable for synthesizing diverse 3-substituted pyrroles. This compound can react with lithium reagents to generate highly reactive 3-lithiopyrroles, which can further react with electrophiles to create a wide range of derivatives .

Case Study: Synthesis of Epibatidine

A notable application is in the synthetic pathway to epibatidine, a potent analgesic. Research demonstrated that this compound could be utilized in Diels-Alder reactions to synthesize this natural product efficiently. The study highlighted the effectiveness of this compound in achieving selective functionalization of the pyrrole ring .

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound is instrumental in designing new therapeutic agents. Its ability to modify biological pathways makes it a candidate for synthesizing compounds that target specific enzymes or receptors. This has implications for developing drugs aimed at treating various diseases .

Biological Activity

Research indicates that compounds derived from this compound exhibit potential biological activities, making them candidates for further exploration in drug development .

Material Science

Advanced Materials and Coatings

The compound is also used in formulating advanced materials, including polymers and coatings. Its incorporation enhances material properties such as durability and resistance to environmental factors, making it suitable for industrial applications .

Electronics

Organic Electronics Applications

Due to its unique electronic properties, this compound finds applications in organic electronics. It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics, contributing to more efficient electronic devices .

Catalysis

Catalytic Role in Chemical Reactions

This compound is employed as a catalyst in various chemical reactions, improving reaction rates and selectivity compared to traditional catalysts. Its role in catalysis highlights its importance not only as a reactant but also as an enhancer of chemical processes .

Summary Table of Applications

| Field | Application |

|---|---|

| Organic Synthesis | Building block for complex molecules; synthesis of epibatidine |

| Medicinal Chemistry | Drug discovery; targeting biological pathways |

| Material Science | Formulation of advanced materials; enhancing durability |

| Electronics | Development of OLEDs and organic photovoltaics |

| Catalysis | Catalyst for improved reaction rates and selectivity |

Mechanism of Action

The mechanism of action of 3-Bromo-1-(triisopropylsilyl)pyrrole depends on its specific applicationFor example, in medicinal chemistry, it can be used to synthesize molecules that inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

- Synthetic Utility : Used in halogen-metal exchange reactions to generate 3-lithiopyrroles, enabling the synthesis of diverse 3-substituted pyrroles .

- Commercial Availability : Offered by suppliers such as BLD Pharm Ltd., CymitQuimica, and Sigma-Aldrich in quantities ranging from 1 mg to 25 g .

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole (CAS: 773851-39-1)

- Structure : Contains both bromine (C3) and iodine (C4) substituents.

- Molecular Weight : 428.22 g/mol (C₁₃H₂₃BrINSi ) .

- Reactivity: The dual halogenation allows sequential cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing polysubstituted pyrroles. Its iodine atom is more reactive than bromine in Stille or Sonogashira couplings .

- Applications : Used in medicinal chemistry to introduce heteroaryl groups at both C3 and C4 positions .

3-Bromo-4-(4-isopropoxyphenyl)-1-TIPS-pyrrole (CAS: 1831110-70-3)

- Structure : Features a 4-isopropoxyphenyl group at C3.

- Molecular Weight: 436.5 g/mol (C₂₂H₃₄BrNOSi) .

- Reactivity : The electron-rich aryl group at C4 enhances π-stacking interactions in materials science applications. However, steric bulk limits further electrophilic substitution at C4 .

- Applications : Investigated in the synthesis of conjugated molecules for optoelectronic devices .

1-Tritylpyrrole Derivatives (e.g., 3-Bromo-1-tritylpyrrole)

- Protecting Group : Trityl (triphenylmethyl) instead of TIPS.

- Reactivity : The trityl group provides less steric hindrance than TIPS, leading to mixed regioselectivity in halogenation. For example, bromination of 1-tritylpyrrole yields 3-bromo-1-tritylpyrrole in 75% yield, but competing α-substitution can occur .

- Applications : Less commonly used in metallation due to lower regiochemical control compared to TIPS-protected analogs .

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

3-Bromo-1-(triisopropylsilyl)pyrrole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Synthesis

The compound is synthesized through a halogen-metal exchange reaction, which allows for the introduction of bromine at the 3-position of the pyrrole ring. The presence of the triisopropylsilyl group serves as a protective moiety, enhancing the selectivity of the reaction towards functionalization at the β-position of the pyrrole .

- Molecular Formula : C₁₃H₂₄BrNSi

- Molecular Weight : 302.33 g/mol

- CAS Number : 87630-36-2

- Purity : ≥95.0%

- Density : 1.16 g/cm³

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural characteristics of pyrroles contribute to their ability to disrupt bacterial cell membranes, making them potential candidates for developing new antibiotics against multidrug-resistant strains .

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that pyrrole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are critical in conditions such as Alzheimer's disease and Parkinson's disease .

Study on Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated various pyrrole derivatives, including this compound, for their antimicrobial efficacy. The results demonstrated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Neuroprotective Mechanism Investigation

In a separate study focusing on neuroprotection, researchers found that this compound could reduce oxidative stress markers in neuronal cell cultures. The compound was shown to inhibit apoptosis pathways triggered by neurotoxic agents, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What is the role of the triisopropylsilyl (TIPS) group in 3-Bromo-1-(triisopropylsilyl)pyrrole?

The TIPS group serves as a bulky protecting group at the pyrrole nitrogen, sterically hindering electrophilic substitution at the α-positions (C2 and C5). This directs reactivity to the β-position (C3), enabling regioselective bromination or lithiation. The TIPS group is easily removed under mild fluoride conditions (e.g., TBAF), making it ideal for iterative synthesis .

Q. How is this compound synthesized?

The compound is typically prepared via bromination of 1-(triisopropylsilyl)pyrrole using N-bromosuccinimide (NBS). Key conditions include:

- Temperature control : Addition of NBS at −78°C to suppress side reactions (e.g., dibromination).

- Solvent : Anhydrous THF or dichloromethane under inert atmosphere.

- Yield optimization : Portion-wise addition of NBS achieves >90% regioselectivity for the 3-bromo product .

Q. What are common reactions involving this compound?

The bromine atom undergoes halogen-metal exchange with organolithium reagents (e.g., LDA or t-BuLi) to generate a 3-lithiopyrrole intermediate. This species reacts with electrophiles (e.g., aldehydes, ketones, or boronic esters) to form C3-substituted pyrroles. Example applications include synthesizing pyrrole-containing natural products like verrucarin E .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize dibromination or α-substitution?

- Stepwise NBS addition : Adding NBS in small portions at −78°C reduces over-bromination.

- Low-temperature quenching : Immediate quenching after bromine consumption prevents equilibration to α-bromo byproducts.

- Monitoring by NMR : Track reaction progress to identify side-product formation (e.g., 2-bromo isomer or 3,4-dibrominated species) .

Q. How do contradictory regioselectivity outcomes arise in electrophilic substitutions of pyrroles?

Without the TIPS group, electrophilic substitution favors α-positions due to pyrrole’s inherent electronic properties. Contradictions arise when steric hindrance is insufficient (e.g., smaller silyl groups) or under harsh conditions. The TIPS group’s bulkiness overrides electronic effects, ensuring >90% β-selectivity. Computational studies (e.g., DFT) can model steric vs. electronic contributions .

Q. What strategies mitigate challenges in handling lithiated pyrrole intermediates?

- Low-temperature lithiation : Conduct reactions at −78°C to stabilize the lithio species.

- Anhydrous conditions : Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis.

- In situ trapping : React the lithiated intermediate immediately with electrophiles to avoid decomposition .

Q. How does the choice of protecting group influence downstream reactivity?

- TIPS vs. Boc : TIPS offers superior steric protection but requires fluoride for deprotection. Boc is less bulky but acid-labile.

- Trityl groups : Provide similar steric hindrance but are less commonly used due to synthetic complexity.

Comparative studies show TIPS optimizes balance between stability and ease of removal .

Q. What analytical methods validate the regiochemistry of substituted pyrroles?

- ¹H/¹³C NMR : Chemical shifts at C3 (δ ~120–130 ppm for substituted pyrroles) confirm β-substitution.

- X-ray crystallography : Definitive structural assignment, e.g., for intermediates like 3-lithiopyrroles .

- Mass spectrometry : Exact mass analysis (e.g., 301.090128 for the parent compound) ensures purity .

Properties

IUPAC Name |

(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAUTMPRKBSDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376882 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-36-2 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.